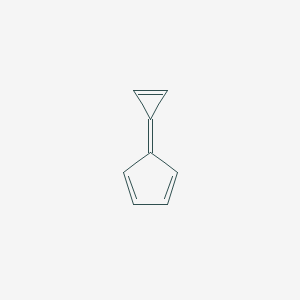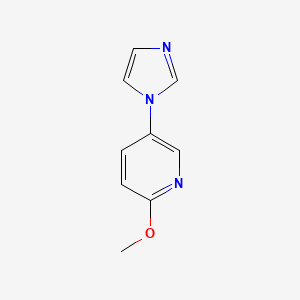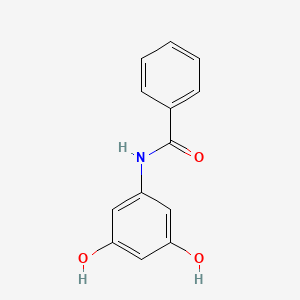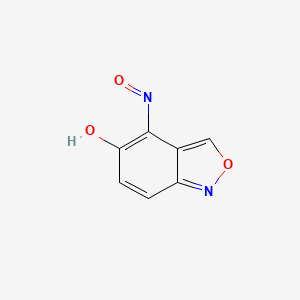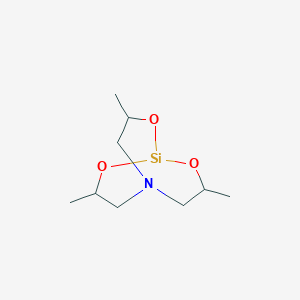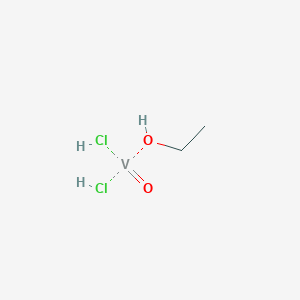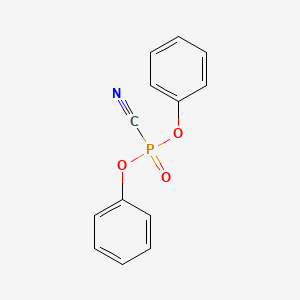![molecular formula C10H14O B15349980 2,5-Bis(ethenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15349980.png)
2,5-Bis(ethenyl)-7-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(ethenyl)-7-oxabicyclo[410]heptane is a complex organic compound characterized by its unique bicyclic structure and ethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(ethenyl)-7-oxabicyclo[4.1.0]heptane typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of ethenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization reactions.
Alkylation: Introduction of ethenyl groups using alkylation reactions.
Oxidation: Oxidation steps to introduce oxygen-containing functional groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(ethenyl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional oxygen functionalities.
Reduction: Reduction reactions can reduce double bonds or other functional groups.
Substitution: Substitution reactions can replace hydrogen atoms with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carbonylated derivatives.
Reduction Products: Saturated hydrocarbons and alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
2,5-Bis(ethenyl)-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2,5-Bis(ethenyl)-7-oxabicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
2,5-Bis(ethenyl)-7-oxabicyclo[4.1.0]heptane is compared with similar compounds to highlight its uniqueness:
2,5-Bis(ethenyl)thiophene: Similar in having ethenyl groups but differs in the bicyclic structure and oxygen content.
2,5-Bis(ethenyl)-2-methyloxolane: Similar bicyclic structure but with a methyl group substitution.
1,4-dimethoxy-2,5-bis[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene: Contains multiple methoxy groups and a different aromatic system.
These comparisons help in understanding the distinct properties and potential applications of this compound.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,5-bis(ethenyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H14O/c1-3-7-5-6-8(4-2)10-9(7)11-10/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
ODANTROTTAJRDT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC(C2C1O2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


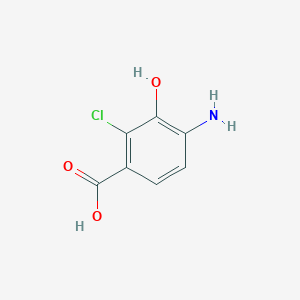
![[(3R,3aR,6aR)-2-methyl-3-propyl-4,5,6,6a-tetrahydro-3H-cyclopenta[d][1,2]oxazol-3a-yl]methanol](/img/structure/B15349899.png)
![[3-(Aminomethyl)cyclohexyl]methylcarbamic acid](/img/structure/B15349906.png)

![Butanamide, N-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B15349909.png)
![1,3-Diazabicyclo[3.3.1]non-2-EN-2-amine](/img/structure/B15349917.png)
